BenchChemオンラインストアへようこそ!

Hinokiresinol

Cerebral ischemia Neuroprotection Stereochemistry

Hinokiresinol (trans-hinokiresinol; CAS 17676-24-3; C17H16O2; MW 252.31 g/mol) is a naturally occurring norlignan, structurally the simplest member of the norlignan subclass of lignans, characterized by a C17 carbon skeleton derived from oxidative coupling of two p-hydroxyphenylpropanoid units with a formal one-carbon deletion from the side chain. It is biosynthesized via the shikimate/phenylpropanoid pathway and constitutively found in heartwood of Chamaecyparis obtusa and Cryptomeria japonica, as well as in Trapa pseudoincisa ,.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
Cat. No. B8260548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinokiresinol
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+
InChIKeyVEAUNWQYYMXIRB-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hinokiresinol (trans-Norlignan) Compound Procurement & Research Baseline


Hinokiresinol (trans-hinokiresinol; CAS 17676-24-3; C17H16O2; MW 252.31 g/mol) is a naturally occurring norlignan, structurally the simplest member of the norlignan subclass of lignans, characterized by a C17 carbon skeleton derived from oxidative coupling of two p-hydroxyphenylpropanoid units with a formal one-carbon deletion from the side chain. It is biosynthesized via the shikimate/phenylpropanoid pathway and constitutively found in heartwood of Chamaecyparis obtusa and Cryptomeria japonica, as well as in Trapa pseudoincisa [1], [2]. Its geometrical isomer, cis-hinokiresinol (nyasol), shares an identical molecular formula but adopts a Z-configuration at the C1–C2 double bond, leading to profound stereo-specific pharmacological divergence that makes simple generic substitution scientifically untenable [3].

Why Hinokiresinol Cannot Be Interchanged with Cis-Hinokiresinol or Agatharesinol: The Stereochemistry Problem


Despite identical molecular formula (C17H16O2), trans-hinokiresinol and its cis-isomer nyasol exhibit fundamentally different pharmacodynamic profiles due to the geometric isomerism at the central double bond. The trans-configuration uniquely enables stereospecific augmentation of Cu/Zn-superoxide dismutase enzymatic activity that the cis-isomer cannot replicate [1]. Even more critically, the commonly co-occurring norlignan agatharesinol — which differs from trans-hinokiresinol only by the addition of two hydroxyl groups to the pendant olefinic moiety — arises from an entirely distinct biosynthetic pathway utilizing different phenylpropanoid monomers, confirming that these structurally similar norlignans are not metabolic surrogates for one another [2]. Procurement of a generic 'hinokiresinol' mixture without defined stereochemistry can therefore yield irreproducible pharmacological results.

Quantitative Differentiation Evidence: Hinokiresinol vs. Structural Analogs & In-Class Compounds


Trans- vs. Cis-Hinokiresinol: Stereo-Specific Neuroprotection in Oxygen-Glucose Deprivation

In a direct head-to-head comparison, trans-hinokiresinol (10 μM) significantly decreased neuronal injury in cultured cortical neurons exposed to oxygen-glucose deprivation (OGD) for 75 min followed by 9 h re-oxygenation, whereas cis-hinokiresinol at the identical concentration produced no statistically significant protection [1]. The protective effect was attributed to stereo-specific upregulation of Cu/Zn-SOD activity by trans-hinokiresinol, which cis-hinokiresinol failed to induce (**P<0.01; n = 12) [1].

Cerebral ischemia Neuroprotection Stereochemistry

Trans-Hinokiresinol Cerebral Infarct Volume Reduction in MCAO Rat Model: Pre- vs. Post-Ischemic Treatment

In a rat transient middle cerebral artery occlusion (MCAO, 1.5 h) model followed by 24 h reperfusion, pre-ischemic treatment with trans-hinokiresinol (10 mg/kg, i.p., 15 min before MCAO and 15 min after reperfusion) reduced cerebral infarct volume by 75.01% (***P<0.001, n = 8–14), whereas cis-hinokiresinol at the same dose did not significantly reduce infarct volume under the same pre-treatment paradigm [1]. Post-ischemic treatment (at 2 h and 7 h after MCAO onset) with both isomers significantly reduced cerebral infarct, but only trans-hinokiresinol additionally reduced nitrotyrosine immunoreactivity (a peroxynitrite marker) in ischemic regions [1].

Middle cerebral artery occlusion Infarct volume Therapeutic window

Cannabinoid Receptor CB1/CB2 Antagonism: Trans-Hinokiresinol vs. Cis-Hinokiresinol Binding Affinity & Functional IC50

Both trans- and cis-hinokiresinols act as non-selective CB1/CB2 cannabinoid receptor antagonists with comparable binding affinities. In competitive binding against [³H]CP-55,940, trans-hinokiresinol showed Ki values of 9.5 μM (hCB2R) and 12.8 μM (mCB1R), while cis-hinokiresinol showed Ki values of 12.2 μM (hCB2R) and 18.8 μM (mCB1R) [1]. In functional microglial migration assays, trans-hinokiresinol inhibited 2-arachidonoylglycerol (2-AG, 100 nM)-induced migration with 79.1% inhibition and an IC50 of 0.502 μM [1]. Cis-hinokiresinol produced 63.2% inhibition at the screening concentration [1]. This represents the first identification of hinokiresinols as CB1/CB2 ligands, a mechanism not shared by agatharesinol or genistein.

Cannabinoid receptor CB1 antagonist Microglial migration

Estrogen Receptor Agonist Activity: (3S)-cis-Hinokiresinol vs. Genistein — Cross-Study Comparison

In a comparative estrogen receptor binding study, all four hinokiresinol stereoisomers were evaluated. (3S)-cis-hinokiresinol displayed the highest estrogen receptor binding activity, reported as one order of magnitude (~10-fold) greater than the well-known phytoestrogen genistein [1]. Both cis- and trans-hinokiresinol stimulated proliferation of estrogen-dependent T47D breast cancer cells, an effect blocked by an estrogen antagonist, confirming their classification as estrogen agonists [1]. Trans-hinokiresinol itself was active but substantially less potent than (3S)-cis-hinokiresinol among stereoisomers.

Phytoestrogen Estrogen receptor Breast cancer

Anti-Allergic Activity: β-Hexosaminidase Release Inhibition by Trans-Hinokiresinol vs. Standard Antihistamines

Trans-hinokiresinol inhibited IgE-induced β-hexosaminidase release from RBL-2H3 mast cells with an IC50 of 98 μM, and suppressed proinflammatory cytokines IL-6, IL-4, and TNF-α [1]. In the in vivo IgE-induced mouse passive cutaneous anaphylaxis (PCA) model, both oral and intraperitoneal administration of hinokiresinol produced potent inhibition of the anaphylactic reaction [1]. Although no direct head-to-head comparison with azelastine or other antihistamines was performed within the same study, the IC50 value provides a quantitative benchmark for cross-study comparison. Cis-hinokiresinol (nyasol) has also been independently reported to possess anti-allergic properties, but with distinct eicosanoid inhibition profiles (COX-2, 5-LOX, iNOS) rather than mast cell degranulation inhibition [2].

Anti-allergic Passive cutaneous anaphylaxis IgE

Antiplasmodial SAR: 10-Fold IC50 Improvement Achieved by Synthetic Derivatization of the Hinokiresinol Scaffold

A systematic medicinal chemistry study demonstrated that synthetic modification of substituents and side chain of the hinokiresinol norlignan scaffold yielded a 10-fold improvement in IC50 for inhibition of Plasmodium falciparum growth [1]. More potent synthetic derivatives controlled parasitemia in mice infected with Plasmodium berghei [1]. This SAR tractability — the ability to improve potency by an order of magnitude through systematic scaffold modification — is not reported for the structurally related agatharesinol, where the additional hydroxyl groups restrict accessible chemical space.

Antimalarial Plasmodium falciparum Structure-activity relationship

High-Confidence Application Scenarios for Hinokiresinol Based on Verified Evidence


Investigating Stereo-Specific Neuroprotection in Ischemic Stroke Models (In Vitro & In Vivo)

Procure trans-hinokiresinol (NOT cis-hinokiresinol) for oxygen-glucose deprivation/re-oxygenation assays in primary cortical neurons and for transient MCAO models in rats. Trans-hinokiresinol (10 μM in vitro; 10 mg/kg i.p. in vivo) provides significant neuroprotection and Cu/Zn-SOD upregulation that the cis-isomer cannot replicate, as established by the head-to-head comparison [1]. This is the highest-confidence application for differential hinokiresinol procurement.

Endocannabinoid System and Microglial Migration Research

Use trans-hinokiresinol as a validated non-selective CB1/CB2 cannabinoid receptor antagonist (Ki = 9.5–12.8 μM; functional IC50 for microglial migration inhibition = 0.502 μM) [1]. This mechanism is unique among norlignans and provides a completely novel chemical scaffold for cannabinoid receptor pharmacology, distinct from classical CB antagonists like rimonabant.

Antimalarial Lead Optimization Using the Hinokiresinol Norlignan Scaffold

Initiate medicinal chemistry programs using hinokiresinol as the parent scaffold for antiplasmodial SAR. The documented 10-fold IC50 improvement against P. falciparum through systematic substituent modification confirms scaffold tractability [1]. Synthesized derivatives also demonstrated in vivo parasitemia control in P. berghei-infected mice.

Mast Cell Degranulation and IgE-Mediated Allergic Inflammation Studies

Employ trans-hinokiresinol (IC50 = 98 μM for β-hexosaminidase release inhibition) in RBL-2H3 mast cell assays and the mouse passive cutaneous anaphylaxis model for in vivo validation of anti-allergic efficacy [1]. This natural product offers a distinct mechanism (mast cell stabilization) compared to cis-hinokiresinol's broad-spectrum eicosanoid inhibition.

Quote Request

Request a Quote for Hinokiresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.